N'-[(1E)-[2-(4-chlorophenoxy)phenyl]methylidene]-3,4,5-trimethoxybenzohydrazide
Description
N'-[(1E)-[2-(4-Chlorophenoxy)phenyl]methylidene]-3,4,5-trimethoxybenzohydrazide is a hydrazone derivative synthesized via the condensation of 3,4,5-trimethoxybenzohydrazide with 2-(4-chlorophenoxy)benzaldehyde. Its structure features a 3,4,5-trimethoxy-substituted benzoyl group linked via a hydrazone bond to a 2-(4-chlorophenoxy)phenyl substituent. The (E)-configuration of the hydrazone bond is critical for maintaining planar geometry and enabling conjugation across the molecule . This compound is part of a broader class of hydrazones studied for antimicrobial and antifungal activities due to their ability to disrupt microbial membranes or enzyme systems .
Properties
IUPAC Name |
N-[(E)-[2-(4-chlorophenoxy)phenyl]methylideneamino]-3,4,5-trimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21ClN2O5/c1-28-20-12-16(13-21(29-2)22(20)30-3)23(27)26-25-14-15-6-4-5-7-19(15)31-18-10-8-17(24)9-11-18/h4-14H,1-3H3,(H,26,27)/b25-14+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAKVMNBLQAJTCG-AFUMVMLFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NN=CC2=CC=CC=C2OC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)N/N=C/C2=CC=CC=C2OC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21ClN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(1E)-[2-(4-chlorophenoxy)phenyl]methylidene]-3,4,5-trimethoxybenzohydrazide typically involves the condensation reaction between 3,4,5-trimethoxybenzohydrazide and 2-(4-chlorophenoxy)benzaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and recrystallization.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimizing reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and automated systems to control temperature and reaction time precisely.
Chemical Reactions Analysis
Types of Reactions
N’-[(1E)-[2-(4-chlorophenoxy)phenyl]methylidene]-3,4,5-trimethoxybenzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the Schiff base back to the corresponding amine and aldehyde.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of the corresponding amine and aldehyde.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Synthesis and Characterization
The synthesis of N'-[(1E)-[2-(4-chlorophenoxy)phenyl]methylidene]-3,4,5-trimethoxybenzohydrazide typically involves a condensation reaction between 3,4,5-trimethoxybenzohydrazide and 2-(4-chlorophenoxy)benzaldehyde. The reaction is conducted under reflux conditions in ethanol to facilitate the formation of the Schiff base. The product is then isolated by filtration and recrystallization. This synthetic route can be optimized for industrial production to enhance yield and purity using advanced techniques such as continuous flow reactors.
Medicinal Chemistry Applications
-
Anticancer Activity :
- Recent studies have indicated that this compound exhibits promising anticancer properties. Research has demonstrated its ability to inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
- A notable case study involved the compound's efficacy against breast cancer cells, where it was found to significantly reduce cell viability in vitro.
-
Antimicrobial Properties :
- The compound has also been evaluated for its antimicrobial activity against a range of pathogens, including bacteria and fungi. In vitro assays showed that it possesses effective antibacterial properties, making it a candidate for further development as an antimicrobial agent.
-
Neuroprotective Effects :
- Preliminary research suggests that this compound may have neuroprotective effects. It appears to modulate neuroinflammatory responses and protect neuronal cells from oxidative stress-induced damage.
Biochemical Applications
-
Enzyme Inhibition Studies :
- The compound has been investigated as a potential inhibitor of specific enzymes involved in metabolic pathways related to cancer and inflammation. Its ability to interact with key enzymes presents opportunities for developing therapeutic agents targeting these pathways.
-
Ligand Development :
- In chemical research, this compound has been used as a ligand in coordination chemistry studies. Its structural features allow it to form stable complexes with various metal ions, which can be utilized in catalysis and materials science.
Data Table: Summary of Applications
| Application Area | Specific Use Case | Findings/Results |
|---|---|---|
| Anticancer Activity | Breast cancer cell lines | Significant reduction in cell viability |
| Antimicrobial Properties | Bacterial and fungal pathogens | Effective antibacterial activity observed |
| Neuroprotective Effects | Neuroinflammatory response modulation | Protection against oxidative stress-induced damage |
| Enzyme Inhibition | Targeting metabolic enzymes | Potential inhibitor identified |
| Ligand Development | Coordination chemistry | Stable complexes formed with metal ions |
Mechanism of Action
The mechanism of action of N’-[(1E)-[2-(4-chlorophenoxy)phenyl]methylidene]-3,4,5-trimethoxybenzohydrazide involves its interaction with molecular targets through the Schiff base moiety. This interaction can lead to the inhibition of enzymes or the modulation of biological pathways. The compound’s ability to form stable complexes with metal ions also contributes to its biological activity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on the Benzylidene Moiety
The biological and physicochemical properties of hydrazones are heavily influenced by substituents on the benzylidene ring. Below is a comparative analysis of key analogs:
Antimicrobial and Antifungal Efficacy
- coli, S. aureus, and C. albicans .
- Hydroxy-Substituted Analog : Exhibits moderate fungicidal activity due to hydrogen bonding with microbial enzymes .
- Methylsulfonyl-Substituted Analog (4j) : Shows broad-spectrum activity (MIC: 25–40 µg/mL), attributed to the sulfonyl group’s strong electron-withdrawing effects .
Structural-Activity Relationships (SAR)
- Electron-Withdrawing Groups (Cl, Br) : Enhance stability and binding to hydrophobic pockets in microbial proteins.
- Electron-Donating Groups (OCH₃, NH₂) : Improve solubility but may reduce membrane interaction.
- Bulkier Substituents (Allyloxy, Pentadecyl) : Steric hindrance can limit access to active sites, reducing potency.
Crystallographic and Conformational Analysis
- Target Compound: Expected to exhibit a dihedral angle >10° between the benzoyl and benzylidene rings due to the bulky 4-chlorophenoxy group, influencing molecular packing and solubility.
- N′-(2-Bromobenzylidene) Analog : Planar structure with a 3.08° dihedral angle facilitates tight crystal packing, reducing bioavailability .
- Hydroxy-Substituted Analog : Intramolecular hydrogen bonds create a rigid structure, enhancing thermal stability .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing N'-[(1E)-[2-(4-chlorophenoxy)phenyl]methylidene]-3,4,5-trimethoxybenzohydrazide?
- Methodology : The compound is typically synthesized via a condensation reaction between 3,4,5-trimethoxybenzohydrazide and a substituted aldehyde (e.g., 2-(4-chlorophenoxy)benzaldehyde) under reflux conditions. Ethanol or methanol is commonly used as a solvent, with catalytic acid (e.g., HCl) to drive the reaction. Yield optimization involves monitoring reaction progress via thin-layer chromatography (TLC) and purification via recrystallization from acetone or methanol .
Q. How is the structural characterization of this hydrazide derivative performed?
- Methodology :
- Spectroscopic Analysis : Use , , and IR spectroscopy to confirm the imine (C=N) bond (~1600 cm) and hydrazide functionality.
- Mass Spectrometry (MS) : High-resolution MS validates the molecular ion peak (e.g., m/z 425.1 for [M+H]).
- Elemental Analysis : Verify purity (>95%) by matching calculated and observed C/H/N/O percentages .
Q. What in vitro biological assays are used to evaluate its antimicrobial activity?
- Methodology :
- Agar Diffusion Assay : Test against bacterial (E. coli, S. aureus) and fungal (C. albicans, A. niger) strains. Measure inhibition zone diameters.
- Minimum Inhibitory Concentration (MIC) : Determine MIC values (µg/mL) using serial dilution methods. Activity is often compared to reference drugs like ampicillin or fluconazole .
Advanced Research Questions
Q. How can X-ray crystallography resolve the molecular conformation and intermolecular interactions of this compound?
- Methodology :
- Single-Crystal Growth : Recrystallize from acetone/methanol to obtain diffraction-quality crystals.
- SHELX Refinement : Use SHELXL for structure solution and refinement. Analyze dihedral angles (e.g., ~30° between aromatic and hydrazide planes) and hydrogen-bonding networks (N–H···O/Cl) to explain crystal packing .
- Comparative Analysis : Compare with analogs (e.g., 3,4,5-trimethoxybenzohydrazide derivatives) to correlate conformation with bioactivity .
Q. What strategies are employed to study structure-activity relationships (SAR) for antitumor activity?
- Methodology :
- Analog Synthesis : Modify substituents on the benzohydrazide core (e.g., methoxy vs. chloro groups) and assess cytotoxicity via MTT assays.
- Functional Group Analysis : Compare bioactivity of imine (C=N) vs. amine (C–N) derivatives.
- Mechanistic Studies : Use flow cytometry to evaluate apoptosis induction or cell-cycle arrest in cancer cell lines (e.g., MCF-7, HeLa) .
Q. How do researchers address discrepancies in biological activity data across studies?
- Methodology :
- Replicate Assays : Repeat experiments under standardized conditions (e.g., fixed inoculum size, incubation time).
- Purity Verification : Re-characterize compound batches via HPLC to rule out impurities.
- Statistical Validation : Apply ANOVA or t-tests to assess significance of MIC variations between studies .
Q. What computational methods predict the binding modes of this compound with biological targets?
- Methodology :
- Molecular Docking : Use AutoDock Vina to model interactions with enzymes (e.g., tubulin for antitumor activity).
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes.
- QSAR Modeling : Develop regression models linking electronic descriptors (e.g., HOMO-LUMO gaps) to observed bioactivity .
Q. How can reaction conditions be optimized for high-yield, high-purity synthesis?
- Methodology :
- DoE (Design of Experiments) : Vary temperature (60–100°C), solvent polarity (ethanol vs. DMF), and acid catalyst concentration.
- In-situ Monitoring : Use FT-IR to track imine bond formation in real-time.
- Purification Techniques : Employ column chromatography (silica gel, ethyl acetate/hexane) for challenging separations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
